molecular formula C14H19NO3 B13855633 Benzyl 2-piperidin-4-yloxyacetate

Benzyl 2-piperidin-4-yloxyacetate

Cat. No.: B13855633
M. Wt: 249.30 g/mol
InChI Key: ZZXHGTYIPHJFHE-UHFFFAOYSA-N
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Description

Benzyl 2-piperidin-4-yloxyacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-piperidin-4-yloxyacetate typically involves the reaction of benzyl chloride with piperidine derivatives under controlled conditions. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which facilitates the formation of benzyl ethers and esters under mild conditions . The reaction is carried out in a suitable solvent, such as toluene or trifluoro-toluene, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-piperidin-4-yloxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2-piperidin-4-yloxyacetate involves its interaction with specific molecular targets in biological systems. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The benzyl-piperidine group is known to interact with cholinesterase receptors, providing good binding to the catalytic site and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Benzyl 2-piperidin-4-yloxyacetate is unique due to its specific structure, which combines the piperidine ring with a benzyl group and an ester functional group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl 2-piperidin-4-yloxyacetate

InChI

InChI=1S/C14H19NO3/c16-14(11-17-13-6-8-15-9-7-13)18-10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2

InChI Key

ZZXHGTYIPHJFHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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